

quantitative analysis of Aloglutamol in formulations

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Compound of Interest

Compound Name: Aloglutamol

Cat. No.: B576658

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Application Note: AN-001

Topic: Quantitative Analysis of **Aloglutamol** in Formulations by Acid-Neutralizing Capacity Assay

Audience: Researchers, scientists, and drug development professionals.

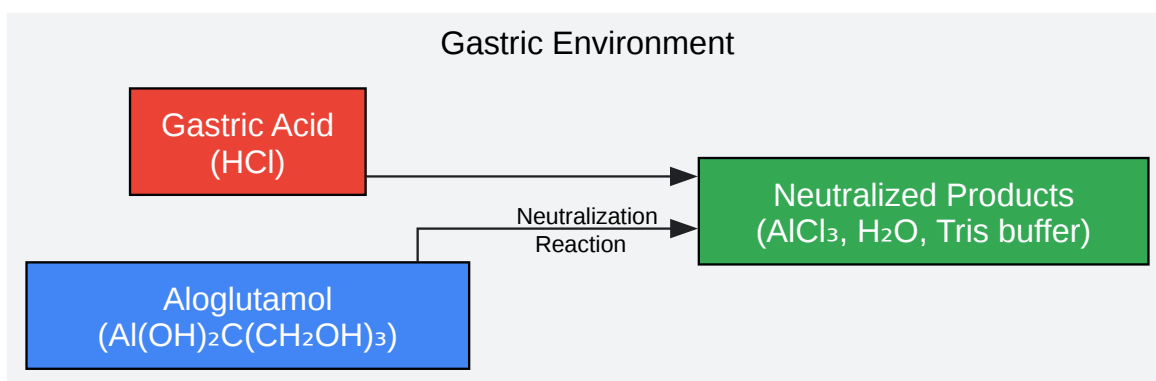
Introduction **Aloglutamol** is an antacid medication used for the symptomatic relief of dyspepsia, heartburn, and gastroesophageal reflux disease. It functions by neutralizing excess gastric acid, thereby increasing the pH of the stomach. Chemically, it is a complex of dihydroxyaluminum and tris(hydroxymethyl)aminomethane. The primary goal of quantitative analysis for an antacid formulation is to determine its efficacy in neutralizing acid.[1] The most direct and pharmacopeially recognized method for this is the acid-neutralizing capacity (ANC) test. This application note provides a detailed protocol for determining the ANC of **Aloglutamol** in a solid dosage form (e.g., tablets) using a standardized back-titration method.

Principle The analysis of antacids measures their ability to neutralize acid, a property expressed as the Acid-Neutralizing Capacity (ANC).[2] The United States Pharmacopeia (USP) defines the ANC test as a back-titration procedure.[3] A known excess of hydrochloric acid is added to the antacid sample, simulating the acidic environment of the stomach. The mixture is allowed to react, and the remaining unreacted acid is then titrated with a standardized solution of sodium hydroxide to a specific endpoint pH, typically pH 3.5.[2][3] The amount of acid consumed by the antacid is calculated, providing a measure of its neutralizing capacity in

milliequivalents (mEq). The FDA requires an antacid to have a neutralizing capacity of at least 5 mEq per dose.[2]

Mechanism of Action

The therapeutic effect of **Aloglutamol** is derived from its chemical reaction with hydrochloric acid (HCl) in the stomach. The aluminum component neutralizes HCl to form aluminum chloride and water.



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Caption: Chemical neutralization of gastric acid by **Aloglutamol**.

Experimental Protocol

This protocol details the procedure for determining the Acid-Neutralizing Capacity (ANC) of **Aloglutamol** tablets.

1. Apparatus and Reagents

- pH meter with a suitable electrode, capable of 0.05 pH unit resolution
- Magnetic stirrer and stir bars
- 50-mL burette, Class A
- 250-mL beakers

- Volumetric flasks, Class A
- Pipettes, Class A
- Standardized 1.0 N Hydrochloric Acid (HCl)
- Standardized 0.5 N Sodium Hydroxide (NaOH)
- Purified water

2. Sample Preparation

- Weigh and finely powder not fewer than 20 **Aloglutamol** tablets.
- Calculate the average tablet weight.
- Accurately weigh a portion of the powder equivalent to the minimum labeled dosage.

3. Titration Procedure

- Transfer the accurately weighed sample powder into a 250-mL beaker.
- Pipette exactly 70 mL of 1.0 N HCl into the beaker.
- Add 30 mL of purified water.
- Place the beaker on a magnetic stirrer and stir continuously at approximately 300 rpm for exactly 15 minutes.
- Immediately begin titrating the excess HCl with standardized 0.5 N NaOH.
- Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.
- Record the volume of 0.5 N NaOH consumed.
- Perform a blank titration by following steps 2-7 without the antacid powder.

4. Calculation The Acid-Neutralizing Capacity (ANC) in mEq per gram of sample is calculated using the following formula:

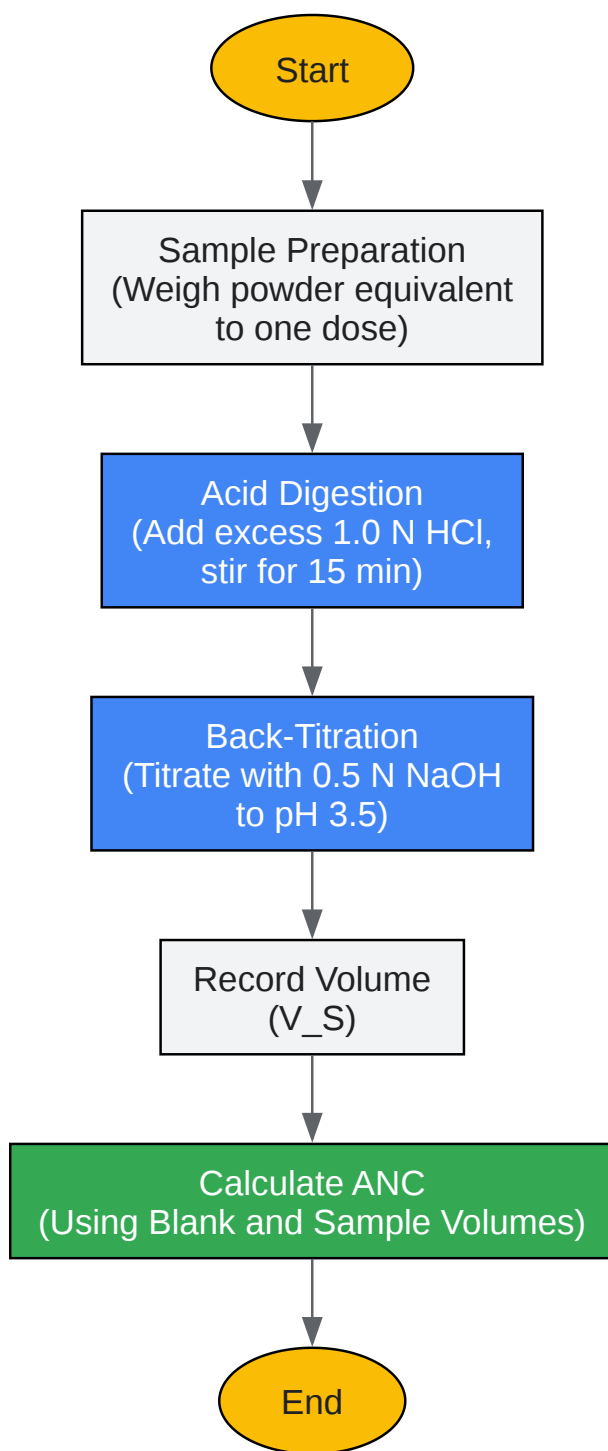
$$\text{ANC (mEq/g)} = [(\text{VB} - \text{VS}) \times \text{NNaOH}] / \text{W}$$

Where:

- VB = Volume (mL) of 0.5 N NaOH used for the blank titration.
- VS = Volume (mL) of 0.5 N NaOH used for the sample titration.
- NNaOH = Normality of the NaOH solution.
- W = Weight (g) of the **Aloglutamol** sample taken.

Experimental Workflow

The following diagram illustrates the key steps in the Acid-Neutralizing Capacity (ANC) test.



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Caption: Workflow for the Acid-Neutralizing Capacity (ANC) test.

Data Presentation

The following tables summarize representative validation data for the ANC titration method.

Table 1: Method Precision

Method precision was evaluated by performing the ANC test on six independent preparations of the same **Aloglutamol** formulation lot.

Preparation	Sample Weight (g)	Volume of NaOH (mL)	Calculated ANC (mEq/dose)
1	0.851	48.5	15.75
2	0.855	48.3	15.85
3	0.849	48.8	15.60
4	0.852	48.4	15.80
5	0.858	48.0	15.90
6	0.853	48.5	15.70
Mean	0.853	48.4	15.77
SD	0.003	0.26	0.11
%RSD	0.35%	0.54%	0.70%

Note: Data are representative and for illustrative purposes only. Assumes a blank titration volume of 70.0 mL and a dose weight of 0.853 g.

Table 2: Method Accuracy (Recovery)

Accuracy was determined by spiking a known quantity of calcium carbonate (primary standard for ANC) into the **Aloglutamol** sample and measuring the recovery.

Level	Theoretical ANC (mEq)	Measured ANC (mEq)	% Recovery
80%	12.60	12.51	99.3%
100%	15.77	15.85	100.5%
120%	18.92	18.75	99.1%
Mean Recovery	99.6%		

Conclusion

The Acid-Neutralizing Capacity test is a robust and reliable method for the quantitative analysis of **Aloglutamol** in pharmaceutical formulations.[1] It provides a direct measure of the drug's therapeutic function. The back-titration protocol described is straightforward, accurate, and precise, making it suitable for routine quality control and stability testing of antacid products.

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